molecular formula C18H18FNS B12543375 2-Fluoro-4'-isothiocyanato-4-pentyl-1,1'-biphenyl CAS No. 144562-03-8

2-Fluoro-4'-isothiocyanato-4-pentyl-1,1'-biphenyl

Katalognummer: B12543375
CAS-Nummer: 144562-03-8
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: MTRSZRLKUJXNRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl is a chemical compound with the molecular formula C24H22FNS It is a biphenyl derivative characterized by the presence of a fluorine atom and an isothiocyanato group attached to the biphenyl structure, along with a pentyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of the Aryl Halide: The starting material, an aryl halide, is prepared by introducing a halogen atom (such as fluorine) into the biphenyl structure.

    Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.

    Introduction of the Isothiocyanato Group:

Industrial Production Methods

Industrial production of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, reaction temperature, and purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and isothiocyanato group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The biphenyl structure allows for further coupling reactions, enabling the synthesis of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying molecular mechanisms in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-4’-isothiocyanato-4-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a pentyl chain.

    2-Fluoro-4’-isothiocyanato-4-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl chain.

    2-Fluoro-4’-isothiocyanato-4-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of a pentyl chain.

Uniqueness

The uniqueness of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl lies in its specific combination of functional groups and the length of the pentyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

144562-03-8

Molekularformel

C18H18FNS

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-fluoro-1-(4-isothiocyanatophenyl)-4-pentylbenzene

InChI

InChI=1S/C18H18FNS/c1-2-3-4-5-14-6-11-17(18(19)12-14)15-7-9-16(10-8-15)20-13-21/h6-12H,2-5H2,1H3

InChI-Schlüssel

MTRSZRLKUJXNRW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)N=C=S)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.